Methyl 2-amino-4,4,4-trifluorobutanoate
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Overview
Description
Methyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated organic compound with the molecular formula C5H8F3NO2. It is a derivative of butanoic acid and contains an amino group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the methyl ester .
Industrial Production Methods
For large-scale production, the method involves the use of a recyclable chiral auxiliary and nickel (II) complex, allowing for the preparation of over 300 grams of the target compound. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives
Scientific Research Applications
Methyl 2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Studied for its potential as a bioisostere of leucine in protein engineering.
Medicine: Investigated for its potential use in drug design due to its unique fluorinated structure.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its amino and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of desired bioactivity and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,4,4-trifluorobutyric acid
- 4,4,4-trifluorobutanoic acid
- 2-amino-3,3,3-trifluoropropanoic acid
Uniqueness
Its fluorinated structure provides enhanced metabolic stability and bioactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 2-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKQAIWCKKIFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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